molecular formula C14H24N2 B11821497 2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine

2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine

Cat. No.: B11821497
M. Wt: 220.35 g/mol
InChI Key: NXQKSYDDMDZBNG-UHFFFAOYSA-N
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Description

2-Ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine is a heterocyclic amine compound with the molecular formula C14H26N2. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine typically involves the reaction of 2-pyridinemethanamine with 2-ethylhexan-1-amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines .

Scientific Research Applications

2-Ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an ethylhexyl chain makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Properties

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine

InChI

InChI=1S/C14H24N2/c1-3-5-8-13(4-2)11-15-12-14-9-6-7-10-16-14/h6-7,9-10,13,15H,3-5,8,11-12H2,1-2H3

InChI Key

NXQKSYDDMDZBNG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCC1=CC=CC=N1

Origin of Product

United States

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